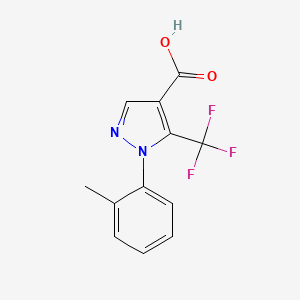

1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-4-2-3-5-9(7)17-10(12(13,14)15)8(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYZFAJAKSPCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activities, and relevant case studies pertaining to this compound, highlighting its pharmacological significance.

- Chemical Name : this compound

- Molecular Formula : C₁₂H₉F₃N₂O₂

- Molecular Weight : 270.21 g/mol

- CAS Number : 98534-84-0

- MDL Number : MFCD08446377

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization. Recent methodologies have focused on optimizing yields and reducing reaction times while maintaining high purity levels.

Anti-inflammatory Activity

Several studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

| Compound | IC₅₀ (μg/mL) | COX-2 Selectivity |

|---|---|---|

| Standard (Diclofenac) | 54.65 | - |

| Pyrazole Derivative A | 71.11 | Moderate |

| Pyrazole Derivative B | 60.56 | High |

A notable study found that certain pyrazole derivatives exhibited IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory potential compared to traditional NSAIDs like diclofenac .

Anticancer Activity

Research has also indicated that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, studies have reported that specific pyrazole compounds can inhibit tumor growth in vivo and reduce cell viability in cultured cancer cells.

| Cell Line | Treatment Concentration (μM) | % Inhibition |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 45% |

| HeLa (Cervical Cancer) | 5 | 50% |

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy and mechanisms of action .

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, pyrazole derivatives were tested for their anti-inflammatory effects. The results indicated significant reduction in edema compared to control groups, with histopathological examinations revealing minimal gastrointestinal toxicity .

Evaluation of Anticancer Properties

Another study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results showed that specific compounds led to significant apoptosis in MCF-7 cells, suggesting a potential pathway for therapeutic application .

科学研究应用

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has shown significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management and inflammation control. For instance, a study reported that derivatives of pyrazole compounds exhibited superior analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and indomethacin, with selectivity indices indicating potent COX-2 inhibition .

Table 1: Inhibitory Activity of Pyrazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 5.40 | 0.01 | 344.56 |

| Celecoxib | 0.72 | 0.12 | 6.00 |

| Indomethacin | 0.95 | 0.15 | 6.33 |

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Research findings indicate that certain pyrazole derivatives exhibit significant cytotoxic effects, with IC50 values in the low micromolar range .

Table 2: Anticancer Efficacy of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 3.50 |

| Another derivative | MCF-7 | 0.46 |

| Another derivative | HCT-116 | 0.39 |

Fungicidal Properties

The compound has been explored for its fungicidal applications, particularly in controlling harmful fungal pathogens in crops. Patents have been filed detailing the synthesis of pyrazole derivatives that demonstrate effective fungicidal action even at low application rates . This is crucial for developing sustainable agricultural practices and reducing reliance on conventional fungicides.

Table 3: Fungicidal Activity of Pyrazole Derivatives

| Compound | Target Fungus | Efficacy (%) |

|---|---|---|

| This compound | Fusarium spp. | 85 |

| Another derivative | Alternaria spp. | 90 |

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties, including enhanced thermal stability and chemical resistance. Research indicates that incorporating such pyrazole derivatives into polymer matrices can improve material performance for various industrial applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Structural and Functional Comparison

Key Observations :

- Ortho vs.

- Heterocyclic Substituents : Thiazolyl-fluorophenyl derivatives () exhibit higher molecular weights and may engage in additional binding interactions but face challenges in solubility and bioavailability.

- Trifluoromethyl Position : Compounds with -CF₃ at position 5 (vs. position 3) create distinct electronic environments, influencing carboxylic acid acidity and overall reactivity .

Physicochemical Properties

Table 2: Physical Properties (Available Data)

The target compound’s solubility in DMSO () suggests utility in in vitro assays, while the thiazolyl derivative’s high boiling point (541.9°C) indicates thermal stability .

常见问题

Q. What are the optimized synthetic routes for 1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves hydrolysis of an ester precursor. For example, General Procedure B (as described in ) starts with the ester derivative S25 , which undergoes hydrolysis under basic conditions (e.g., NaOH or LiOH in THF/water) to yield the carboxylic acid. Key optimizations include:

- Reaction Time : Short reaction times (e.g., 1 hour) minimize side reactions while ensuring complete conversion .

- Solvent Selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates, as demonstrated in analogous pyrazole syntheses (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in ).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : The aromatic protons (δ 7.2–8.25 ppm) and trifluoromethyl group (δ -57.9 ppm in <sup>19</sup>F NMR) are diagnostic. For example, the singlet at δ 8.25 ppm corresponds to the pyrazole C-H proton, while the o-tolyl group shows distinct splitting patterns (e.g., td at δ 7.45 ppm) .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm<sup>-1</sup>) confirms the carboxylic acid moiety. Absence of ester C=O (~1740 cm<sup>-1</sup>) indicates complete hydrolysis .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for pyrazole derivatives, as in ) to resolve ambiguities.

Q. What crystallographic strategies are recommended for resolving the solid-state structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and a low-temperature (100 K) setup to minimize thermal motion artifacts.

- Refinement : Employ SHELXL () for small-molecule refinement. Key parameters include:

- Validation : Use PLATON to check for missed symmetry or twinning, especially if crystals exhibit pseudo-merohedral twinning .

Advanced Research Questions

Q. How does this compound inhibit bacterial MurB enzymes, and what assays validate its activity?

Methodological Answer:

- Mechanistic Insight : The compound acts as a competitive inhibitor of MurB (UDP-N-acetylenolpyruvylglucosamine reductase) in Pseudomonas aeruginosa by mimicking the substrate’s carboxylate group, blocking the flavin-binding site .

- Validation Assays :

- Enzyme Kinetics : Measure IC50 via NADPH oxidation assays (UV-Vis at 340 nm).

- MIC Testing : Determine minimum inhibitory concentration (MIC) against P. aeruginosa strains (e.g., PAO1) in Mueller-Hinton broth .

- Resistance Profiling : Use site-directed mutagenesis (e.g., MurB active-site mutants) to confirm target specificity.

Q. What structure-activity relationship (SAR) trends are critical for enhancing this compound’s potency against MurB?

Methodological Answer:

- Trifluoromethyl Position : The 5-(trifluoromethyl) group enhances electronegativity and steric bulk, improving binding to MurB’s hydrophobic pocket ().

- o-Tolyl Substitution : The ortho-methyl group reduces rotational freedom, stabilizing the bioactive conformation. Analogous studies (e.g., razaxaban in ) show that bulky substituents at the 1-position improve target affinity.

- Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups to balance potency and bioavailability (see for sulfonamide analogs).

Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Glide to model interactions with MurB (PDB: 1MBT). Focus on:

- Hydrogen bonding between the carboxylic acid and Arg<sup>159</sup>.

- π-π stacking between the pyrazole ring and Phe<sup>322</sup>.

- QSAR Models : Develop 2D/3D-QSAR using descriptors like LogP, polar surface area, and electrostatic potential. Validate with experimental IC50 data () to predict derivatives with improved activity .

Q. How should researchers address contradictions in biological activity data caused by impurities or stereochemical factors?

Methodological Answer:

- Purity Verification : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm purity >95% (). Impurities <5% (e.g., ester precursors) can falsely elevate MIC values.

- Stereochemical Analysis : For chiral analogs, employ chiral HPLC or CD spectroscopy to rule out enantiomeric interference (e.g., ’s discussion of stereospecific guanylate cyclase activators).

- Reproducibility : Standardize assay conditions (e.g., pH, temperature) across labs, as MurB activity is sensitive to redox state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。